3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile
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Overview
Description
3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile is a chemical compound that features a thiazole ring, a benzoyl group, and a benzonitrile moiety.
Preparation Methods
The reaction conditions often include the use of solvents such as methanol and catalysts like potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoyl group.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the benzoyl and benzonitrile groups can enhance binding affinity through hydrophobic interactions . These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile include:
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues: These compounds share the thiazole ring and exhibit similar reactivity.
Thiazole derivatives: Compounds with thiazole rings are known for their diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
660856-33-7 |
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Molecular Formula |
C18H13N3OS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[[5-(4-methylbenzoyl)-1,3-thiazol-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C18H13N3OS/c1-12-5-7-14(8-6-12)17(22)16-11-20-18(23-16)21-15-4-2-3-13(9-15)10-19/h2-9,11H,1H3,(H,20,21) |
InChI Key |
RKFREALASLUJCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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